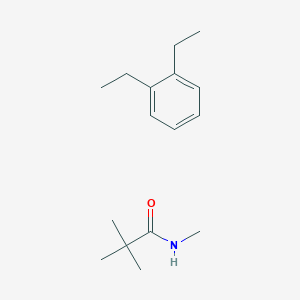![molecular formula C8H13NO B15160237 10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane CAS No. 849366-94-5](/img/structure/B15160237.png)
10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane is a complex organic compound characterized by its unique spirocyclic structure. This compound contains a total of 25 bonds, including 12 non-hydrogen bonds, 2 three-membered rings, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 oxirane . The molecular formula is C8H13NO, and it consists of 13 hydrogen atoms, 8 carbon atoms, 1 nitrogen atom, and 1 oxygen atom .
Vorbereitungsmethoden
The synthesis of 10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane involves several steps. One common method includes the condensation reactions of 2-furan-2-yl-methylamine with various benzaldehydes, followed by reduction with sodium borohydride (NaBH4) to yield N/O-donor-type ligands . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield.
Analyse Chemischer Reaktionen
10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a ligand in drug design.
Industry: It is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane involves its interaction with molecular targets through its secondary amine and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane can be compared with similar compounds such as:
7-oxa-12-azadispiro[2.0.5~4~.3~3~]dodecane hydrochloride: This compound has a similar spirocyclic structure but differs in the number of carbon atoms and the presence of a hydrochloride group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different ring sizes and functional groups. The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms in the spirocyclic system.
Eigenschaften
CAS-Nummer |
849366-94-5 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
10-oxa-7-azadispiro[2.0.54.13]decane |
InChI |
InChI=1S/C8H13NO/c1-2-7(1)8(10-7)3-5-9-6-4-8/h9H,1-6H2 |
InChI-Schlüssel |
XDCBRNFNGMYEII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3(O2)CCNCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


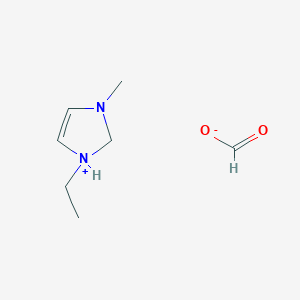

![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
![N-(3-{[3-(3-Methylphenyl)propyl]amino}propyl)urea](/img/structure/B15160171.png)
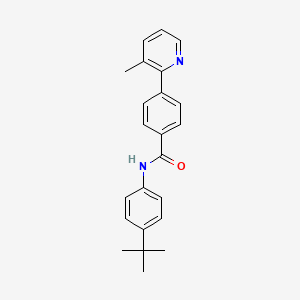
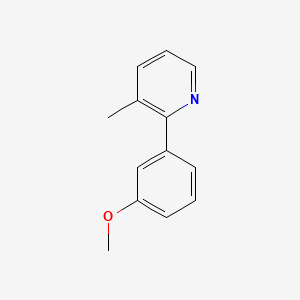
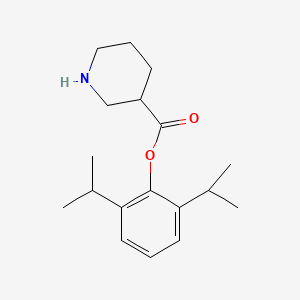
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15160196.png)

![({4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}oxy)acetic acid](/img/structure/B15160208.png)

![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
